molecular formula C11H9FN4 B1414576 5-Amino-1-(3-fluoro-5-methylphenyl)-1H-pyrazole-4-carbonitrile CAS No. 1823276-15-8

5-Amino-1-(3-fluoro-5-methylphenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1414576
CAS No.: 1823276-15-8
M. Wt: 216.21 g/mol
InChI Key: BCKFVDHKRSJYMB-UHFFFAOYSA-N
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Description

5-Amino-1-(3-fluoro-5-methylphenyl)-1H-pyrazole-4-carbonitrile (CAS 1823276-15-8) is a fluorinated pyrazole derivative of high interest in medicinal and agrochemical research. This compound serves as a versatile chemical building block, particularly valuable for the synthesis of more complex heterocyclic systems. Its molecular structure, featuring an electron-rich amino group, a nitrile moiety, and a fluorinated aryl ring, allows for diverse chemical modifications and enhances its ability to bind to specific enzyme active sites . Research Applications: This compound is primarily utilized as a key synthetic intermediate. It is instrumental in the development of kinase inhibitors for targeted cancer therapies, where its structure contributes to selectivity and potency . Beyond pharmaceuticals, it is also employed in agrochemical research for designing novel pesticides with potentially improved efficacy and environmental profiles . The presence of both amino and nitrile functional groups makes it a valuable scaffold for constructing complex molecules, such as pyrazolo[3,4-d]pyrimidines, which are analogs of the purine nucleus and are known to exhibit a range of pharmacological activities . Handling and Safety: For safe handling, please refer to the Safety Data Sheet (SDS). This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-amino-1-(3-fluoro-5-methylphenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN4/c1-7-2-9(12)4-10(3-7)16-11(14)8(5-13)6-15-16/h2-4,6H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKFVDHKRSJYMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)N2C(=C(C=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Amino-1-(3-fluoro-5-methylphenyl)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, focusing on its anticancer, anti-inflammatory, and other therapeutic potentials based on recent research findings.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C11H9FN4
Molecular Weight 216.22 g/mol
IUPAC Name 5-amino-1-(3-fluoro-5-methylphenyl)-1H-pyrazole-4-carbonitrile
PubChem CID 57504673
Appearance Powder

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds, including 5-amino-1-(3-fluoro-5-methylphenyl)-1H-pyrazole-4-carbonitrile, exhibit promising anticancer properties.

  • Mechanism of Action : These compounds often act as inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. For instance, one derivative demonstrated an IC50 value in the low micromolar range (0.08–12.07 mM) against various cancer cell lines .
  • Cell Line Studies : In vitro studies indicated significant antiproliferative activity against HepG2 (liver cancer) and HeLa (cervical cancer) cells, with growth inhibition percentages of 54.25% and 38.44%, respectively . Notably, these compounds showed selectivity towards cancer cells, sparing normal fibroblasts.
  • Comparative Efficacy : Another study reported that related pyrazole derivatives exhibited over 90% inhibition of cell proliferation in multiple cancer types such as non-small cell lung cancer and ovarian cancer .

Anti-inflammatory Activity

The compound's anti-inflammatory potential has also been explored:

  • Inhibition of Cytokine Release : One study highlighted that certain pyrazole derivatives could inhibit TNF-alpha release in LPS-stimulated blood samples, achieving an impressive inhibition rate of 97.7% at a concentration of 10 mM .
  • Selectivity for COX-2 : The compound has been identified as a selective inhibitor of cyclooxygenase-2 (COX-2), which is often implicated in inflammatory processes and cancer progression .

Case Study 1: Antiproliferative Effects

A recent investigation into the antiproliferative effects of various pyrazole derivatives found that modification at the N1 position significantly influenced activity. The study reported that certain substitutions led to enhanced efficacy against cancer cell lines while maintaining low toxicity to normal cells .

Case Study 2: Docking Studies

Molecular docking simulations have provided insights into the binding interactions between these compounds and their targets. For example, one study utilized docking to reveal that specific moieties within the pyrazole structure interact favorably with the colchicine binding site on tubulin, further supporting its role as an anticancer agent .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural differences arise from substitutions on the phenyl ring. These modifications impact electronic properties, solubility, and intermolecular interactions:

Compound Substituent Molecular Weight (g/mol) Key Structural Features
Target: 5-Amino-1-(3-fluoro-5-methylphenyl)-... 3-F, 5-CH₃ on phenyl 231.23 (calculated) Electron-withdrawing F and electron-donating CH₃ create mixed electronic effects on the ring.
5-Amino-1-(3-chlorophenyl)-... 3-Cl on phenyl 218.64 Chlorine’s strong electron-withdrawing effect enhances electrophilicity.
5-Amino-1-(3-methylphenyl)-... 3-CH₃ on phenyl 198.23 Methyl group provides steric bulk and electron-donating effects.
5-Amino-1-(3-methoxyphenyl)-... 3-OCH₃ on phenyl 228.25 (calculated) Methoxy group increases electron density via resonance donation.
5-Amino-1-(4-chlorophenyl)-... 4-Cl on phenyl 218.64 Para-substitution alters crystal packing and dipole moments.

Key Observations :

  • Electron-withdrawing groups (e.g., F, Cl) increase reactivity for nucleophilic substitution but reduce solubility in polar solvents.
  • Electron-donating groups (e.g., CH₃, OCH₃) enhance solubility and may stabilize hydrogen-bonding networks .

Physical Properties and Spectral Data

Melting points and NMR data reflect substituent-induced changes in crystallinity and electron environment:

Compound Melting Point (°C) ¹H NMR Shifts (δ, ppm)
5-Amino-1-(2-chlorophenyl)-... 170.7–171.2 δ 7.64–7.42 (m, Ar-H), δ 5.85 (d, J=9.2 Hz, NH₂)
5-Amino-1-(3-methylphenyl)-... Not reported δ 7.42–7.84 (m, Ar-H), δ 8.19 (s, NH₂)
5-Amino-1-(chloroacetyl)-3-phenyl-... 173.1 δ 5.13 (s, SCH₂), δ 8.16 (s, NH₂)

Insights :

  • Fluorine substituents cause deshielding in NMR due to electronegativity, as seen in analogs like 5-Fluoro-1-(3-fluorophenyl)-... .
  • Methyl groups introduce upfield shifts in adjacent protons due to electron donation .

Intermolecular Interactions and Crystal Packing

Crystal structures reveal hydrogen bonding and π-stacking patterns:

Compound Key Interactions Crystal System
5-Amino-1-(2-chloroethyl)-... N–H···N and C–H···Cl hydrogen bonds Monoclinic, P2₁/c
5-Amino-1-(3-chlorophenyl)-... Likely C–H···Cl and π-π stacking Not reported
5-Amino-1-(4-methylphenyl)-... N–H···N dimerization (R₂²(12) motif) Orthorhombic

Impact on Properties :

  • N–H···N bonds stabilize dimers, enhancing thermal stability .
  • Halogen interactions (C–H···F/Cl) influence solubility and melting points .

Q & A

Advanced Research Question

  • Enzyme assays : Use recombinant 5-LOX/COX-2 enzymes with UV-spectroscopy to monitor product formation (e.g., leukotriene B4 for 5-LOX) .
  • Cell-based models : Evaluate anti-inflammatory effects in RAW 264.7 macrophages exposed to LPS, measuring prostaglandin E2 (PGE2) suppression .
  • Dose-response curves : Calculate IC50_{50} values; derivatives with electron-withdrawing groups (e.g., –CF3_3) show enhanced activity .

How to address contradictions in reported bioactivity data across studies?

Advanced Research Question
Discrepancies may arise from:

  • Purity differences : Use HPLC (>98% purity) and elemental analysis to confirm compound integrity .
  • Isomeric mixtures : Employ chiral chromatography or NOESY NMR to identify regioisomers .
  • Assay variability : Standardize protocols (e.g., enzyme source, substrate concentration) .

What computational methods predict binding modes of this compound with target enzymes?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina with crystal structures of 5-LOX (PDB: 3V99) or COX-2 (PDB: 5KIR).
  • MD simulations : Analyze stability of ligand-enzyme complexes (e.g., RMSD < 2.0 Å over 50 ns) .
  • Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonding with His372 in 5-LOX) .

How can structure-activity relationships (SAR) guide optimization of its bioactivity?

Advanced Research Question

  • Substituent effects : Introduce electron-withdrawing groups (e.g., –NO2_2) at the phenyl ring to enhance 5-LOX inhibition .
  • Scaffold modification : Replace the nitrile with a carboxamide to improve solubility without losing potency .
  • Synthetic analogs : Compare IC50_{50} values of derivatives (e.g., 3-Cl vs. 3-OCH3_3) to identify optimal substitutions .

Basic Research Question

  • Solvent effects : Fluorinated alcohols (e.g., HFIP) favor 1,3-dipolar cycloaddition at the β-position .
  • Catalysts : Use Cu(I) salts to direct regiochemistry in Huisgen reactions .
  • Thermodynamic control : Prolonged heating favors the more stable regioisomer .

How to assess the compound’s stability under varying storage conditions?

Basic Research Question

  • Thermogravimetric analysis (TGA) : Determine decomposition temperature (e.g., >200°C) .
  • HPLC monitoring : Track degradation products after 6 months at 4°C vs. 25°C .
  • Light sensitivity : Store in amber vials under inert gas to prevent photolysis .

What interdisciplinary applications are emerging for this compound?

Advanced Research Question

  • Agrochemical precursors : Serve as intermediates for herbicidal pyrazolo-pyrimidines .
  • Anticancer agents : Fused pyrazolopyrimidines show IC50_{50} values <10 µM in MCF-7 cells .
  • Materials science : Non-linear optical (NLO) properties due to polar crystal packing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Amino-1-(3-fluoro-5-methylphenyl)-1H-pyrazole-4-carbonitrile
Reactant of Route 2
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5-Amino-1-(3-fluoro-5-methylphenyl)-1H-pyrazole-4-carbonitrile

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